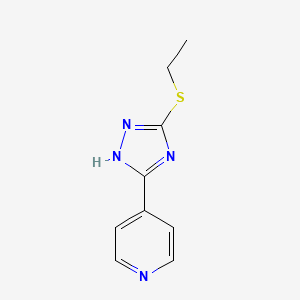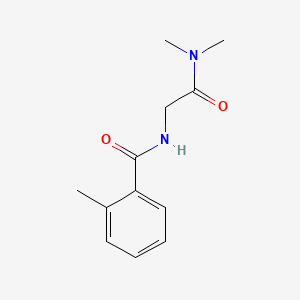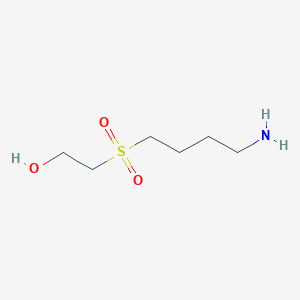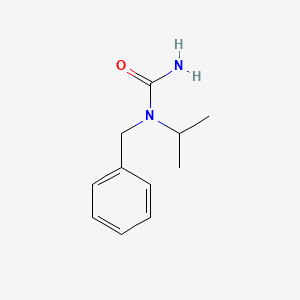
1,4-dibromo-3,3-dimethylbutan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dibromo-3,3-dimethylbutan-2-one (DBDMB) is a brominated organic compound belonging to the class of compounds known as brominated alkylbutanones. It is a colorless liquid with a strong odor, and is commonly used as a flame retardant, antifungal, and insecticide. It is also used in the synthesis of pharmaceuticals, polymers, and other industrial chemicals. In addition, DBDMB has been used in scientific research applications, particularly in studies of the biochemical and physiological effects of brominated compounds on living organisms.
Aplicaciones Científicas De Investigación
1,4-dibromo-3,3-dimethylbutan-2-one has been used in scientific research for a variety of applications. It has been used to study the biochemical and physiological effects of brominated compounds on living organisms. For example, 1,4-dibromo-3,3-dimethylbutan-2-one has been used to investigate the effects of brominated compounds on the development of cancer cells, as well as their potential as endocrine disruptors. In addition, 1,4-dibromo-3,3-dimethylbutan-2-one has been used in studies of toxicity, mutagenicity, and teratogenicity of brominated compounds.
Mecanismo De Acción
The mechanism of action of 1,4-dibromo-3,3-dimethylbutan-2-one is not fully understood. However, it is believed that the compound functions as an inhibitor of enzymes involved in the metabolism of lipids, proteins, and carbohydrates. In addition, 1,4-dibromo-3,3-dimethylbutan-2-one is thought to interfere with the production of reactive oxygen species, which can lead to cell death. Finally, 1,4-dibromo-3,3-dimethylbutan-2-one is believed to bind to specific proteins and enzymes, altering their activity and function.
Biochemical and Physiological Effects
1,4-dibromo-3,3-dimethylbutan-2-one has been shown to have a variety of biochemical and physiological effects on living organisms. In animal studies, 1,4-dibromo-3,3-dimethylbutan-2-one has been shown to cause liver and kidney damage, as well as reproductive toxicity. In addition, 1,4-dibromo-3,3-dimethylbutan-2-one has been shown to cause endocrine disruption, leading to changes in hormone levels. Finally, 1,4-dibromo-3,3-dimethylbutan-2-one has been shown to cause oxidative stress, leading to DNA damage and cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 1,4-dibromo-3,3-dimethylbutan-2-one in laboratory experiments has several advantages. First, it is relatively easy to synthesize and is readily available. Second, it is relatively inexpensive compared to other brominated compounds. Finally, it has a low toxicity profile and is not considered hazardous. However, there are some limitations to using 1,4-dibromo-3,3-dimethylbutan-2-one in laboratory experiments. First, the compound is volatile and has a strong odor, making it difficult to work with in enclosed spaces. Second, the compound is not water soluble, making it difficult to use in aqueous solutions.
Direcciones Futuras
There are several potential future directions for research involving 1,4-dibromo-3,3-dimethylbutan-2-one. First, further research is needed to better understand its mechanism of action and the biochemical and physiological effects it has on living organisms. Second, research is needed to develop methods for synthesizing 1,4-dibromo-3,3-dimethylbutan-2-one in a more efficient and cost-effective manner. Finally, research is needed to develop methods for removing 1,4-dibromo-3,3-dimethylbutan-2-one from the environment, as it is a persistent organic pollutant.
Métodos De Síntesis
1,4-dibromo-3,3-dimethylbutan-2-one is synthesized using a reaction between bromine and dimethylbutanone. The reaction is conducted in an aqueous solution and produces 1,4-dibromo-3,3-dimethylbutan-2-one as a by-product. The reaction is catalyzed by a strong acid such as hydrochloric acid or sulfuric acid. The reaction is typically conducted at a temperature of 80-90°C and a pressure of 1-2 atm. The reaction is typically complete within 1-2 hours.
Propiedades
IUPAC Name |
1,4-dibromo-3,3-dimethylbutan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Br2O/c1-6(2,4-8)5(9)3-7/h3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NASYOTPRTVKEPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CBr)C(=O)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Br2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dibromo-3,3-dimethylbutan-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(chloromethyl)prop-2-en-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6611619.png)



![2-[(4-aminocyclohexyl)oxy]acetic acid](/img/structure/B6611640.png)

![5-[(Cyclohexanecarbonyl)amino]pentanoic acid](/img/structure/B6611659.png)




![3-[(3-Methylbenzene-1-sulfonyl)amino]benzoic acid](/img/structure/B6611690.png)
![3-{trimethyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}propanoic acid](/img/structure/B6611693.png)